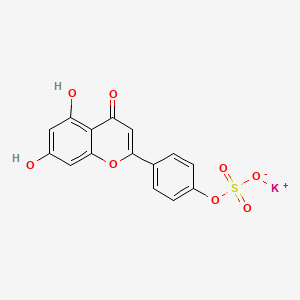
Apigenin-4'-O-sulfate Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apigenin-4’-O-sulfate Potassium Salt is a sulfated derivative of apigenin, a naturally occurring flavone found in many plants. Apigenin is known for its broad range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . The sulfation of apigenin enhances its solubility and bioavailability, making Apigenin-4’-O-sulfate Potassium Salt a compound of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-4’-O-sulfate Potassium Salt typically involves the sulfation of apigenin. This can be achieved by reacting apigenin with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with potassium hydroxide to yield the potassium salt form.
Industrial Production Methods: Industrial production methods for Apigenin-4’-O-sulfate Potassium Salt are not well-documented in the literature. the process would likely involve large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be explored to optimize the reaction conditions and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Apigenin-4’-O-sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent flavone, apigenin.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Apigenin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Apigenin-4'-O-sulfate potassium salt is a derivative of apigenin, a naturally occurring flavone found in various plants . Apigenin and its derivatives, including this compound, have been studied for their potential biological activities, including antioxidant and photoprotective effects .
Scientific Research Applications
- Antioxidant and Photoprotective Activity: Apigenin and its more soluble potassium salt have been investigated for their antioxidant and photoprotective capacities . Ultraviolet (UV) radiation, particularly UVA and UVB, can cause skin disorders, including photoaging and skin cancer, by inducing oxidative stress and DNA damage . Polyphenols, like apigenin, have antioxidant and anti-inflammatory properties that may help protect against UV radiation-induced damage .
- Pluripotency in Dental-Derived Cells: Research indicates that apigenin can activate the Oct-4/Sox2 signal via NFATc1 in human periodontal ligament cells (PDLCs) . This suggests that apigenin may help maintain pluripotency in these cells by modulating the Oct-4/Sox2 signal through NFATc1 .
- Neuroprotective Effects: Studies suggest that apigenin has neuroprotective potential as a c-JNK and p38MAPK signaling inhibitor .
- Protection Against Oxidative Stress: Apigenin supplementation has been shown to alleviate oxidative stress in the small intestine . Apigenin was found to decrease malondialdehyde (MDA) levels and upregulate total antioxidant capacity (T-AOC), superoxide dismutase (SOD), and glutathione peroxidase (GSH-PX) levels .
- Apigenin and its Potassium Salt Derivative Absorption Spectra: Apigenin and its potassium salt derivative have been studied for their absorption spectra .
Wirkmechanismus
The mechanism of action of Apigenin-4’-O-sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It modulates key signaling molecules involved in inflammation, oxidative stress, and cancer cell proliferation. Some of the pathways affected include:
JAK/STAT Pathway: Inhibition of this pathway reduces inflammation and cancer cell growth.
PI3K/Akt/mTOR Pathway: Modulation of this pathway affects cell survival and proliferation.
MAPK/ERK Pathway: Inhibition of this pathway reduces cell proliferation and induces apoptosis in cancer cells
Vergleich Mit ähnlichen Verbindungen
Apigenin: The parent compound, known for its broad pharmacological properties.
Luteolin: Another flavone with similar anti-inflammatory and anticancer properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Uniqueness: Apigenin-4’-O-sulfate Potassium Salt stands out due to its enhanced solubility and bioavailability compared to its parent compound, apigenin. This makes it more effective in biological systems and increases its potential for therapeutic applications .
Eigenschaften
Molekularformel |
C15H9KO8S |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
potassium;[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenyl] sulfate |
InChI |
InChI=1S/C15H10O8S.K/c16-9-5-11(17)15-12(18)7-13(22-14(15)6-9)8-1-3-10(4-2-8)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
NWZRMXXKONZAQD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















